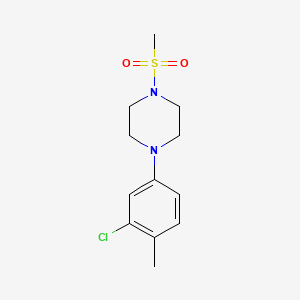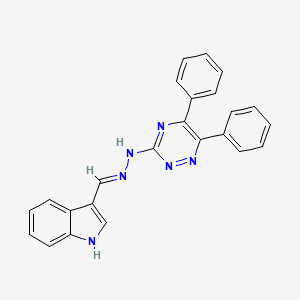
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine (CMMP) is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit significant bioactivity and has been investigated for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant and anxiolytic drugs. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on neurotransmitter systems such as serotonin and norepinephrine. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior, suggesting an anxiolytic effect. It has also been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the serotonin system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as dopamine and acetylcholine. Additionally, the limited availability of this compound may make it difficult to use in large-scale studies.
将来の方向性
There are a number of potential future directions for research involving 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs based on this compound for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
合成法
The synthesis method for 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the methylsulfonyl group, resulting in the formation of this compound as a white solid.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been investigated for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential as a serotonin receptor agonist, with research showing that it exhibits high affinity for the 5-HT1A receptor. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for the treatment of depression and anxiety disorders, with research showing that it exhibits anxiolytic and antidepressant effects in animal models. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs targeting the serotonin system.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(9-12(10)13)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHWQXJRDBYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)
![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)